molecular formula C21H26BrNO B286568 N-(2-bromophenyl)-3,5-ditert-butylbenzamide

N-(2-bromophenyl)-3,5-ditert-butylbenzamide

Cat. No. B286568
M. Wt: 388.3 g/mol
InChI Key: MDAFRWSPBAPDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-3,5-ditert-butylbenzamide, also known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. BPTB belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drugs. N-(2-bromophenyl)-3,5-ditert-butylbenzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders. Additionally, N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been studied for its potential applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-ditert-butylbenzamide is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. N-(2-bromophenyl)-3,5-ditert-butylbenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been shown to have diverse biochemical and physiological effects, depending on the target cell type and experimental conditions. In cancer cells, N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory cells, N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to the suppression of inflammation. N-(2-bromophenyl)-3,5-ditert-butylbenzamide has also been found to have antioxidant properties, which can protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-3,5-ditert-butylbenzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(2-bromophenyl)-3,5-ditert-butylbenzamide can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(2-bromophenyl)-3,5-ditert-butylbenzamide has some limitations, including its low solubility in aqueous solutions, which can limit its applications in certain experiments. Additionally, N-(2-bromophenyl)-3,5-ditert-butylbenzamide may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-3,5-ditert-butylbenzamide. One area of interest is the development of N-(2-bromophenyl)-3,5-ditert-butylbenzamide-based drugs for the treatment of cancer and inflammatory disorders. The optimization of N-(2-bromophenyl)-3,5-ditert-butylbenzamide synthesis and modification of its chemical structure may lead to the development of more potent and selective compounds. Additionally, the use of N-(2-bromophenyl)-3,5-ditert-butylbenzamide as a building block for the synthesis of novel materials with unique properties is an area of active research. Further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-3,5-ditert-butylbenzamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromophenyl)-3,5-ditert-butylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. The synthesis of N-(2-bromophenyl)-3,5-ditert-butylbenzamide is a multi-step process that yields high purity and yield, making it a viable option for large-scale production. N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been extensively studied for its potential applications in the treatment of cancer and inflammatory disorders, as well as its use as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-3,5-ditert-butylbenzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-3,5-ditert-butylbenzamide is a multi-step process that involves the reaction of 2-bromobenzoyl chloride with 3,5-ditert-butylaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield N-(2-bromophenyl)-3,5-ditert-butylbenzamide in high purity. The synthesis of N-(2-bromophenyl)-3,5-ditert-butylbenzamide has been optimized to yield high purity and yield, making it a viable option for large-scale production.

properties

Molecular Formula

C21H26BrNO

Molecular Weight

388.3 g/mol

IUPAC Name

N-(2-bromophenyl)-3,5-ditert-butylbenzamide

InChI

InChI=1S/C21H26BrNO/c1-20(2,3)15-11-14(12-16(13-15)21(4,5)6)19(24)23-18-10-8-7-9-17(18)22/h7-13H,1-6H3,(H,23,24)

InChI Key

MDAFRWSPBAPDMO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)C(C)(C)C

Origin of Product

United States

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